molecular formula C19H16F3N3OS B2757017 (4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone CAS No. 478077-02-0

(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone

Cat. No. B2757017
CAS RN: 478077-02-0
M. Wt: 391.41
InChI Key: HRCVCWCZRCLCRF-UHFFFAOYSA-N
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Description

(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone, abbreviated as 4-BTPM, is a small molecule compound that has been studied for its potential applications in a variety of scientific research fields. This compound has been found to possess a range of biochemical and physiological effects, making it a potentially valuable tool for laboratory experiments.

Scientific Research Applications

Antimicrobial and Antifungal Applications

The compound (4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone has shown promise in antimicrobial and antifungal applications. Research indicates that derivatives of this compound exhibit notable activity against various strains of bacteria and fungi. For example, a study on benzo[d]thiazol-2-yl(piperazin-1-yl)methanones highlighted their potential as new anti-mycobacterial chemotypes, with some derivatives showing low cytotoxicity and considerable anti-tubercular activity against Mycobacterium tuberculosis H37Rv strain (Pancholia et al., 2016). Another study synthesized pyridine derivatives, including piperazine and benzothiazole moieties, which displayed variable and modest antimicrobial activity against investigated bacterial and fungal strains (Patel et al., 2011).

Anticancer Potential

The anticancer potential of compounds related to this compound has been explored, with some derivatives showing promising results in inhibiting the growth of various human cancer cell lines. A study on thiophene-containing 1,3-diarylpyrazole derivatives, structurally related to the compound , demonstrated significant growth inhibitory effects on Raji and HL60 cancer cells, suggesting that modifications to the core structure can enhance anticancer activity (Inceler et al., 2013).

Anticonvulsant Agents

The structure of this compound lends itself to modification, leading to derivatives with potential as anticonvulsant agents. For instance, derivatives containing the benzo[d]isoxazol-3-yl and pyrrolidin-1-yl moieties have been synthesized and evaluated for their anticonvulsant activities, with some compounds showing potency comparable to established anticonvulsant drugs (Malik & Khan, 2014).

Molecular Structure and Analysis

In-depth studies on the molecular structure and analysis of related compounds provide valuable insights into their potential applications. For example, a study on 2-chloro-3-nitro-5-(trifluoromethyl)phenylmethanone, a side product in the synthesis of benzothiazinone derivatives, offers insights into the structural characterization that could inform the development of new drug candidates, particularly for anti-tuberculosis treatments (Eckhardt et al., 2020).

properties

IUPAC Name

[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-[3-(trifluoromethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F3N3OS/c20-19(21,22)14-5-3-4-13(12-14)17(26)24-8-10-25(11-9-24)18-23-15-6-1-2-7-16(15)27-18/h1-7,12H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRCVCWCZRCLCRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=CC=CC=C3S2)C(=O)C4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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